molecular formula C21H20N4O3S B13133504 2-{[4-(Phenylsulfanyl)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]oxy}benzoic acid CAS No. 63545-92-6

2-{[4-(Phenylsulfanyl)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]oxy}benzoic acid

Cat. No.: B13133504
CAS No.: 63545-92-6
M. Wt: 408.5 g/mol
InChI Key: QKBNRVANFKSAPA-UHFFFAOYSA-N
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Description

2-{[4-(Phenylsulfanyl)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]oxy}benzoic acid is a complex organic compound that features a triazine ring substituted with phenylsulfanyl and piperidinyl groups, and an oxybenzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(Phenylsulfanyl)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]oxy}benzoic acid typically involves multiple steps. One common route starts with the preparation of the triazine core, followed by the introduction of the phenylsulfanyl and piperidinyl groups. The final step involves the attachment of the oxybenzoic acid moiety. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-{[4-(Phenylsulfanyl)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]oxy}benzoic acid can undergo various chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to a sulfone.

    Reduction: The triazine ring can be reduced under certain conditions.

    Substitution: The piperidinyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylsulfanyl group would yield a sulfone derivative, while substitution of the piperidinyl group could yield various substituted triazine derivatives.

Scientific Research Applications

2-{[4-(Phenylsulfanyl)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]oxy}benzoic acid has several scientific research applications:

    Chemistry: It can be used as a building block in organic synthesis to create more complex molecules.

    Biology: It may have potential as a bioactive compound, with applications in drug discovery and development.

    Medicine: Its unique structure could make it a candidate for the development of new pharmaceuticals.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-{[4-(Phenylsulfanyl)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]oxy}benzoic acid depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The triazine ring and its substituents can play a crucial role in binding to these targets and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    2-{[4-(Phenylsulfanyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]oxy}benzoic acid: Similar structure but with a morpholine group instead of piperidine.

    2-{[4-(Phenylsulfanyl)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]oxy}benzoic acid: Similar structure but with a pyrrolidine group instead of piperidine.

Uniqueness

The uniqueness of 2-{[4-(Phenylsulfanyl)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]oxy}benzoic acid lies in its specific combination of functional groups, which can confer unique chemical and biological properties. The presence of the piperidinyl group, in particular, can influence its reactivity and interactions with biological targets.

Properties

CAS No.

63545-92-6

Molecular Formula

C21H20N4O3S

Molecular Weight

408.5 g/mol

IUPAC Name

2-[(4-phenylsulfanyl-6-piperidin-1-yl-1,3,5-triazin-2-yl)oxy]benzoic acid

InChI

InChI=1S/C21H20N4O3S/c26-18(27)16-11-5-6-12-17(16)28-20-22-19(25-13-7-2-8-14-25)23-21(24-20)29-15-9-3-1-4-10-15/h1,3-6,9-12H,2,7-8,13-14H2,(H,26,27)

InChI Key

QKBNRVANFKSAPA-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=NC(=NC(=N2)SC3=CC=CC=C3)OC4=CC=CC=C4C(=O)O

Origin of Product

United States

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